molecular formula C15H11ClN2O2S B6077184 2-[(3-chlorobenzyl)thio]-6-(2-furyl)-4-pyrimidinol

2-[(3-chlorobenzyl)thio]-6-(2-furyl)-4-pyrimidinol

Cat. No. B6077184
M. Wt: 318.8 g/mol
InChI Key: QKSJJIZXDYKMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)thio]-6-(2-furyl)-4-pyrimidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods.

Scientific Research Applications

2-[(3-chlorobenzyl)thio]-6-(2-furyl)-4-pyrimidinol has been extensively studied for its potential applications in various fields of scientific research. One of the most important applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit significant anti-tumor activity, making it a potential candidate for the development of new anti-cancer drugs.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)thio]-6-(2-furyl)-4-pyrimidinol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-chlorobenzyl)thio]-6-(2-furyl)-4-pyrimidinol exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(3-chlorobenzyl)thio]-6-(2-furyl)-4-pyrimidinol is its potential as a lead compound for the development of new anti-cancer drugs. However, one of the limitations of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the research on 2-[(3-chlorobenzyl)thio]-6-(2-furyl)-4-pyrimidinol. One of the most important directions is the development of new derivatives of this compound that exhibit improved anti-cancer activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-[(3-chlorobenzyl)thio]-6-(2-furyl)-4-pyrimidinol has been achieved using various methods. One of the most common methods involves the reaction of 2-mercapto-6-(2-furyl)pyrimidine with 3-chlorobenzyl chloride in the presence of a base. The reaction yields the desired compound in good yield and purity.

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-4-(furan-2-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-11-4-1-3-10(7-11)9-21-15-17-12(8-14(19)18-15)13-5-2-6-20-13/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSJJIZXDYKMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NC(=CC(=O)N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(3-Chlorobenzyl)thio]-6-(2-furyl)-4-pyrimidinol

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